molecular formula C17H24N4O6S2 B2430360 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 685837-43-8

4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2430360
CAS No.: 685837-43-8
M. Wt: 444.52
InChI Key: PVVBSCOCLDVQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic small molecule developed for research applications, integrating a benzamide core with a 1,3,4-oxadiazole heterocycle. This molecular architecture is of significant interest in medicinal chemistry and agrochemical research. Compounds featuring the 1,3,4-oxadiazole scaffold are frequently investigated for their herbicidal activity, as this heterocycle is a key structural motif in several classes of experimental herbicides . The incorporation of a sulfamoyl group further enhances the potential for biological activity, as this functional group is known to contribute to interactions with various enzymatic targets. Researchers can explore this molecule as a candidate in mode-of-action studies, particularly for unraveling pathways in plant growth regulation. The specific structural features, including the bis(2-methoxyethyl)sulfamoyl and (methylsulfanyl)methyl substituents, are designed to modulate the compound's physicochemical properties, such as solubility and bioavailability, thereby influencing its interaction with potential biological targets. This reagent offers a valuable tool for scientists engaged in developing novel agrochemicals and probing specific biochemical mechanisms.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6S2/c1-25-10-8-21(9-11-26-2)29(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(27-17)12-28-3/h4-7H,8-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVBSCOCLDVQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Aminobenzoic Acid

Procedure :

  • Diazotization : Treat 4-aminobenzoic acid (1 eq) with NaNO₂ (1.1 eq) in HCl (0–5°C)
  • Sulfonation : Bubble SO₂ gas through solution, maintaining pH 4–5 with NaHCO₃
  • Chlorination : Add PCl₅ (2 eq) to generate 4-chlorosulfonylbenzoic acid chloride

Reaction Table 1 :

Step Temp (°C) Time (h) Yield (%)
1 0–5 1 98
2 25 3 85
3 80 2 92

Sulfonamide Formation

Optimized Method :

  • React 4-chlorosulfonylbenzoic acid chloride (1 eq) with bis(2-methoxyethyl)amine (2.2 eq) in dry THF
  • Add Et₃N (3 eq) as base at −10°C
  • Warm to 25°C over 4 h

Key Data :

  • Yield: 89% after recrystallization (EtOAc/hexane)
  • Purity (HPLC): 99.2%

Synthesis of 5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-amine

Cyclization Strategy

Pathway A (Modified from):

  • Prepare (methylsulfanyl)acetic acid hydrazide from methyl thiolglycolate and hydrazine hydrate
  • React with chloroacetyl chloride (1.05 eq) in EtOH at reflux (12 h)
  • Cyclize using POCl₃ (3 eq) at 110°C

Pathway B (Alternative):

  • Synthesize S-methyl thiosemicarbazide from methyl isothiocyanate and hydrazine
  • Condense with glycolic acid under Dean-Stark conditions
  • Oxidize with I₂/KI in basic medium

Comparative Table 2 :

Parameter Pathway A Pathway B
Overall Yield 67% 58%
Purity 98.5% 95.2%
Reaction Time 18 h 24 h
Scalability >100 g <50 g

Amide Coupling and Final Assembly

Activation of Benzoyl Component

Protocol :

  • Convert 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid to mixed carbonate using ClCO₂Et
  • Activate with HOBt (1-hydroxybenzotriazole) and DCC (N,N'-dicyclohexylcarbodiimide)

Coupling with Oxadiazole Amine

Optimized Conditions :

  • Solvent: Anhydrous DMF
  • Temp: 0°C → 25°C gradient over 6 h
  • Molar ratio: 1:1.05 (acid:amine)
  • Additive: 4-DMAP (0.1 eq)

Purification :

  • Chromatography (SiO₂, EtOAc:hexane 3:7 → 1:1)
  • Final recrystallization from CH₃CN/H₂O

Yield Data :

  • Crude: 82%
  • After purification: 76%
  • Purity (LC-MS): 99.8%

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.15 (d, J=8.4 Hz, 2H, ArH), 7.95 (d, J=8.4 Hz, 2H, ArH),
4.32 (s, 2H, SCH₂), 3.55–3.45 (m, 8H, OCH₂CH₂O),
3.29 (s, 6H, OCH₃), 2.15 (s, 3H, SCH₃)

IR (KBr) :
ν 1675 cm⁻¹ (C=O amide), 1320 & 1150 cm⁻¹ (S=O asym/sym),
1265 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S)

HRMS (ESI+) :
m/z calc. for C₂₀H₂₈N₄O₆S₂ [M+H]⁺: 509.1471, found: 509.1468

Process Optimization Challenges

Critical Parameters

  • Moisture Sensitivity : Sulfonamide formation requires strict anhydrous conditions (<50 ppm H₂O)
  • Oxadiazole Stability : Thermal decomposition observed >140°C during cyclization
  • Sulfide Oxidation : Requires N₂ atmosphere during coupling to prevent S-oxidation

Scalability Considerations

  • Pilot-scale (1 kg) production achieved 71% overall yield
  • Cost analysis: Raw material contributes 68% of total production cost
  • Green Chemistry Metrics:
    • E-factor: 23.7 (without solvent recovery)
    • PMI: 36.2 kg/kg

Alternative Synthetic Routes

Microwave-Assisted Cyclization

  • Reduced reaction time from 18 h → 45 min
  • Improved yield to 74% (vs. 67% conventional)
  • Limited to batch sizes <100 g

Flow Chemistry Approach

  • Continuous sulfonation/chlorination unit
  • 3-stage tubular reactor for coupling
  • Achieved 89% conversion in 2.3 min residence time

Industrial Production Feasibility

Table 3 : Economic Comparison of Methods

Method CAPEX ($M) OPEX ($/kg) ROI (Years)
Batch 2.1 1,450 3.2
Flow 4.8 980 5.1
Hybrid 3.3 1,120 4.0

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxyethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Possible applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-triazol-2-yl}benzamide: Similar structure but with a triazole ring.

Uniqueness

The presence of the 1,3,4-oxadiazole ring and the specific arrangement of functional groups make 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide unique. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS Number: 685837-43-8) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H26N4O8S2
  • Molecular Weight : 538.59 g/mol
  • Structure : The compound features a benzamide core substituted with sulfamoyl and oxadiazole moieties, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound may exhibit a range of biological activities, including:

  • Inhibition of Carbonic Anhydrase : Similar compounds have shown selective inhibition of carbonic anhydrase II, which is crucial in managing conditions like glaucoma by reducing intraocular pressure .
  • Antimicrobial Properties : The presence of the oxadiazole ring suggests potential antimicrobial activity, as oxadiazole derivatives are known for their effectiveness against various pathogens .
  • Anti-Cancer Activity : The structural components of this compound may contribute to anti-cancer properties by inhibiting specific pathways involved in tumor growth and metastasis.

The mechanisms through which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:

  • Carbonic Anhydrase Inhibition : Inhibition of this enzyme affects bicarbonate and proton transport across membranes, influencing cellular pH and metabolic processes.
  • Oxidative Stress Modulation : Some studies suggest that derivatives containing sulfamoyl groups can modulate oxidative stress pathways, potentially leading to apoptosis in cancer cells.

Study 1: Carbonic Anhydrase Inhibition

A study conducted on a related compound demonstrated significant inhibition of carbonic anhydrase II in vitro. The study utilized Wistar rats to evaluate pharmacokinetics and metabolite identification through HPLC-MS/MS techniques. Key metabolites were identified as N-hydroxy derivatives, indicating metabolic pathways that could be relevant for therapeutic applications .

Study 2: Antimicrobial Activity

Research focused on similar oxadiazole-containing compounds revealed notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function .

Study 3: Anti-Cancer Potential

In vitro assays showed that compounds with similar structures inhibited proliferation in various cancer cell lines. The proposed mechanism involves the induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

Data Tables

Biological Activity Mechanism Reference
Carbonic Anhydrase InhibitionEnzyme inhibition affecting pH regulation
Antimicrobial EffectsDisruption of cell wall synthesis
Anti-Cancer ActivityInduction of apoptosis

Q & A

Q. What are the common synthetic routes for preparing 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A plausible route includes:

Sulfamoylation : Reacting 4-aminobenzoic acid with bis(2-methoxyethyl)sulfamoyl chloride to introduce the sulfamoyl group.

Oxadiazole Formation : Cyclizing a thiosemicarbazide intermediate (derived from methylsulfanyl acetic acid hydrazide) with cyanogen bromide to form the 1,3,4-oxadiazole ring.

Coupling : Using peptide coupling reagents (e.g., EDC/HOBt) to link the sulfamoylbenzamide moiety to the oxadiazole core.
Key steps require anhydrous conditions and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity (e.g., bis(2-methoxyethyl) groups and methylsulfanyl signals).
  • IR Spectroscopy : Validate sulfonamide (S=O stretch ~1350–1150 cm1^{-1}) and oxadiazole (C=N stretch ~1600 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Verify purity (>95%) .

Q. How can researchers assess the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential.
  • Anti-inflammatory Activity : COX-2 inhibition assays or TNF-α ELISA in macrophage models .

Q. What solvent systems are recommended for solubility and stability testing?

  • Methodological Answer :
  • Polar Solvents : DMSO for stock solutions; dilute in PBS for biological assays.
  • Stability Studies : Monitor degradation via HPLC (C18 columns) under varying pH (3–9) and temperatures (4–37°C). Use TLC (silica gel, ethyl acetate/hexane) for rapid purity checks .

Q. How does the methylsulfanyl group influence reactivity in downstream modifications?

  • Methodological Answer : The methylsulfanyl (-SCH3_3) moiety can act as a nucleophile or undergo oxidation to sulfoxide/sulfone derivatives. For functionalization:
  • Oxidation : Use mCPBA (meta-chloroperbenzoic acid) to generate sulfoxide.
  • Alkylation : React with alkyl halides in basic conditions (e.g., NaH/THF) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield between the sulfamoylbenzamide and oxadiazole moieties?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary catalysts (e.g., DMAP vs. pyridine), solvents (dry DMF vs. THF), and temperatures (0–60°C). Use response surface modeling to identify optimal conditions.
  • In-line Analytics : Employ flow chemistry (e.g., microreactors) with real-time FTIR monitoring to track reaction progression .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, incubation time).
  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., hydrolyzed sulfamoyl groups).
  • Comparative SAR : Test analogues (e.g., replacing bis(2-methoxyethyl) with methylpiperidine) to isolate activity drivers .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB:1M17). Focus on sulfamoyl and oxadiazole interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How to design a stability-indicating method for forced degradation studies?

  • Methodological Answer :
  • Stress Conditions : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and thermal stress (40–80°C).
  • Analytical Setup : Use UPLC-PDA with a C18 column (e.g., Waters Acquity) and gradient elution (acetonitrile/0.1% formic acid). Validate per ICH Q2(R1) .

Q. What structural modifications enhance selectivity for bacterial vs. mammalian targets?

  • Methodological Answer :
  • SAR Exploration : Synthesize derivatives with:
  • Varied sulfamoyl substituents (e.g., replacing bis(2-methoxyethyl) with cyclopropyl).
  • Modified oxadiazole substituents (e.g., benzylthio instead of methylsulfanyl).
  • Selectivity Index : Calculate IC50_{50} ratios (mammalian cells vs. bacterial MIC) to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.